Glucolimnanthin

Overview

Description

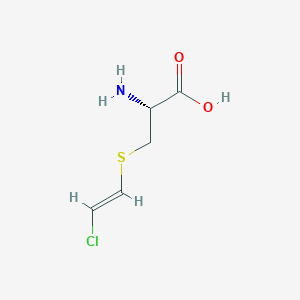

Glucolimnanthin is a naturally occurring compound found in certain plants, particularly those in the Brassicaceae family. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and their potential health benefits. This compound is one of the many glucosinolates that have been studied for their bioactive properties .

Mechanism of Action

Target of Action

m-Methoxybenzyl glucosinolate, also known as Glucolimnanthin or UNII-U4PL68V5CY, is a natural compound found in certain plants. Its primary targets appear to be various types of cells and microorganisms. For instance, it has been associated with the sterility of male sterile strains in Chinese cabbage . Additionally, it has demonstrated antimicrobial activity against different bacterial and fungal species .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. When the plant tissue is disrupted, glucosinolates like m-Methoxybenzyl glucosinolate are hydrolyzed, producing various compounds that exhibit antimicrobial activity . For example, it has been reported that m-Methoxybenzyl isothiocyanate, a hydrolysis product of m-Methoxybenzyl glucosinolate, exhibits higher antimicrobial activity against S. aureus than a series of aliphatic isothiocyanates .

Biochemical Pathways

The biosynthesis of m-Methoxybenzyl glucosinolate involves several biochemical pathways. It is suggested that glucosinolates are one of the most important precursors of macamides . In the case of Chinese cabbage, a significant decrease in the content of flavonoids and phenolamides metabolites in the stamen dysplasia stage was observed, accompanied by a large accumulation of glucosinolate metabolites .

Pharmacokinetics

It is known that the compound’s bioavailability and biological activity can be influenced by various factors, such as the method of preparation and consumption of the plant material .

Result of Action

The action of m-Methoxybenzyl glucosinolate results in several molecular and cellular effects. For instance, in Chinese cabbage, the accumulation of glucosinolate metabolites is closely related to the sterility of male sterile strains . Moreover, the hydrolysis products of m-Methoxybenzyl glucosinolate have demonstrated potent antimicrobial activity .

Action Environment

The action, efficacy, and stability of m-Methoxybenzyl glucosinolate can be influenced by environmental factors. For example, the synthesis of macamides, which are related to glucosinolates, is most suitable under natural air drying conditions . Additionally, the distribution of glucosinolate hydrolysis products and their antimicrobial capability can be influenced by factors such as the nature of the parent glucosinolate, environmental factors, cooking preparations, proteins present, and microbiota .

Biochemical Analysis

Biochemical Properties

m-Methoxybenzyl glucosinolate plays a significant role in biochemical reactions within the plant cells where it is found . It interacts with a variety of enzymes and proteins, particularly myrosinase, an enzyme that hydrolyzes glucosinolates to form various products, including isothiocyanates . The interaction between m-Methoxybenzyl glucosinolate and myrosinase is a key part of the plant’s defense mechanism, leading to the production of compounds that are toxic to many herbivores and pathogens .

Cellular Effects

In terms of cellular effects, m-Methoxybenzyl glucosinolate and its breakdown products have been shown to influence cell function in several ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . These effects are largely due to the reactive nature of the breakdown products, which can interact with various cellular components and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of action of m-Methoxybenzyl glucosinolate involves its conversion into bioactive compounds through the action of the enzyme myrosinase . These bioactive compounds can then interact with various biomolecules within the cell, leading to changes in gene expression and enzyme activity . For example, some of these compounds have been shown to inhibit phase I enzymes and induce phase II enzymes, leading to increased detoxification and elimination of carcinogens .

Temporal Effects in Laboratory Settings

The effects of m-Methoxybenzyl glucosinolate can change over time in laboratory settings . For instance, during a natural air drying process, the conversion of m-Methoxybenzyl glucosinolate into other compounds was observed to occur systematically . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of m-Methoxybenzyl glucosinolate can vary with different dosages in animal models . For instance, certain glucosinolate metabolites have demonstrated anti-cancer effects at certain doses, while potentially increasing the risk of tumors at higher doses .

Metabolic Pathways

m-Methoxybenzyl glucosinolate is involved in the glucosinolate metabolic pathway . This pathway involves the breakdown of glucosinolates into various bioactive compounds through the action of myrosinase . The specific enzymes and cofactors involved in this pathway can vary depending on the specific glucosinolate and the conditions within the cell .

Transport and Distribution

This spatial separation is thought to prevent the premature breakdown of the glucosinolates, allowing the plant to store these compounds until they are needed .

Subcellular Localization

The subcellular localization of m-Methoxybenzyl glucosinolate is not explicitly known. Glucosinolates are typically stored in specialized compartments within the cell, separate from the myrosinase enzymes that break them down . This separation is thought to be a key part of the plant’s defense strategy, allowing it to store the glucosinolates until they are needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-methoxybenzyl glucosinolate typically involves the extraction from plant sources such as maca (Lepidium meyenii). The process includes treating the plant material with solvents like methanol and partitioning the extract between n-butanol and water. The n-butanol extract is then dried and chromatographed to isolate the glucosinolate .

Industrial Production Methods

Industrial production of m-methoxybenzyl glucosinolate is less common due to the complexity of the extraction process and the availability of natural sources. advancements in metabolic engineering and biotechnological methods are being explored to enhance the production of glucosinolates in plants .

Chemical Reactions Analysis

Types of Reactions

Glucolimnanthin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates .

Common Reagents and Conditions

Hydrolysis: Catalyzed by myrosinase, typically occurring under mild conditions.

Oxidation: Can be induced by oxidizing agents like hydrogen peroxide.

Substitution: Involves nucleophilic substitution reactions, often using bases or acids as catalysts.

Major Products

The major products formed from the hydrolysis of m-methoxybenzyl glucosinolate include m-methoxybenzyl isothiocyanate, which has been studied for its antimicrobial and anticancer properties .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.

Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of natural pesticides and food preservatives

Comparison with Similar Compounds

Similar Compounds

Benzyl glucosinolate: Another glucosinolate found in maca, known for its bioactive properties.

Phenylethyl glucosinolate: Found in various Brassicaceae plants, studied for its antimicrobial activity.

Sinigrin: A well-known glucosinolate found in mustard seeds, hydrolyzes to form allyl isothiocyanate.

Uniqueness

Glucolimnanthin is unique due to its specific structure, which includes a methoxy group on the benzyl ring. This structural feature contributes to its distinct bioactivity and potential health benefits compared to other glucosinolates .

Properties

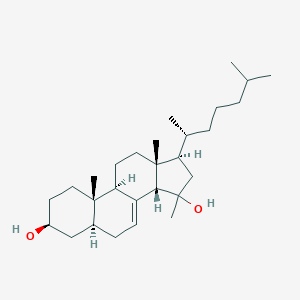

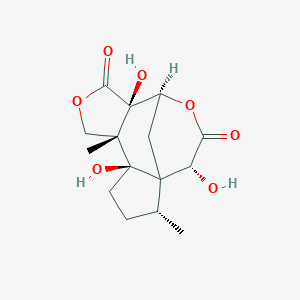

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11+/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIUEJGEAUJAI-MFIRQCQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111810-95-8 | |

| Record name | Glucolimnanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide;(6E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-26-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,11,15,20,24-hexamethylhexacosa-2,6,9,11,13,15,17,19,21,23,25-undecaen-8-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B218511.png)